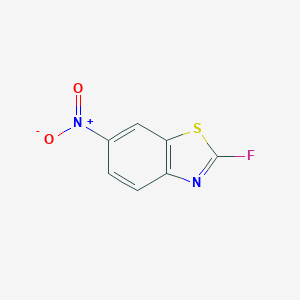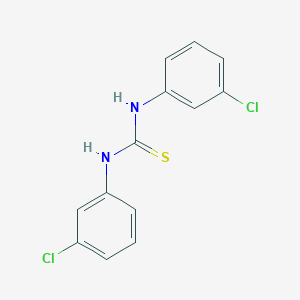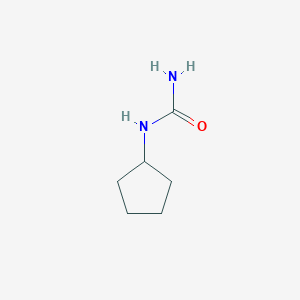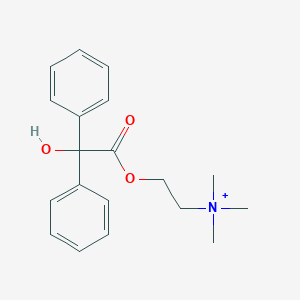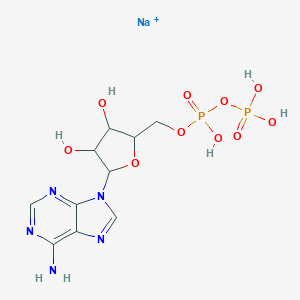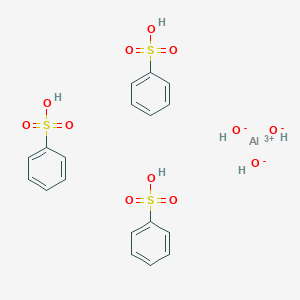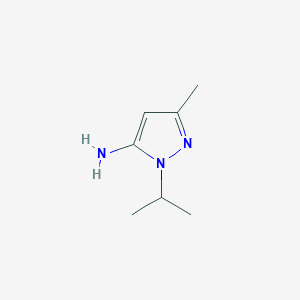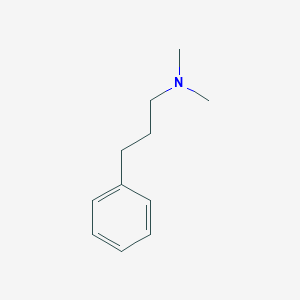
1-Dimethylamino-3-phenylpropane
Vue d'ensemble
Description
“1-Dimethylamino-3-phenylpropane” is also known as "3-(Dimethylamino)-1-phenyl-1-propanol" . It has a molecular formula of C11H17NO and is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of “1-Dimethylamino-3-phenylpropane” consists of an 11-carbon chain with a dimethylamino group and a phenyl group attached . The average molecular mass is 179.259 Da .
Applications De Recherche Scientifique
Enantioselective Reduction of β-Amino Ketones :
- Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an intermediate from 1-Dimethylamino-3-phenylpropane, is crucial for synthesizing antidepressants. A study showed how a mutated carbonyl reductase catalyzed the reduction of 1-Dimethylamino-3-phenylpropane to its chiral form, which is essential for antidepressant synthesis (Zhang et al., 2015).
Preparation Method :
- A preparation method for 3-Dimethylamino-3-phenylpropanol was developed starting from benzaldehyde and malonic acid, with an overall yield of 29% based on benzaldehyde (Xiang, 2006).
Asymmetric Synthesis of (R)-Fluoxetine :
- The compound was used in the synthesis of (R)-fluoxetine hydrochloride, a form of the antidepressant fluoxetine, indicating its significance in pharmaceutical synthesis (Shan-zhen, 2009).
Nonlinear Optical Absorption :
- A study on the nonlinear optical properties of a derivative of 1-Dimethylamino-3-phenylpropane revealed its potential as an optical device component, such as in optical limiters (Rahulan et al., 2014).
Reactivity with Organic Semiconductor Molecules :
- The reactivity of a derivative of 1-Dimethylamino-3-phenylpropane with various semiconductor molecules was investigated, relevant for organic electronics (Jhulki et al., 2021).
Synthesis of Organic Nanoparticles :
- Nanoparticles of a derivative were prepared, showing special size dependence in their optical properties, which could be significant in nanotechnology and materials science (Fu and Yao, 2001).
Determination of Dipole Moment and Fluorescence Chemosensor Applications :
- A compound synthesized from 1-Dimethylamino-3-phenylpropane was studied for its solvatochromic properties and as a selective fluorescent chemosensor for metal ions (Singh et al., 2014).
Use in Carbohydrate Chemistry :
- 3-(Dimethylamino)-1-propylamine, a related compound, proved effective in deacylation reactions in carbohydrate chemistry, highlighting its utility in organic synthesis (Andersen et al., 2015).
Safety And Hazards
“1-Dimethylamino-3-phenylpropane” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXXDRKTOJAAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152620 | |
| Record name | 1-Dimethylamino-3-phenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylamino-3-phenylpropane | |
CAS RN |
1199-99-1 | |
| Record name | N,N-Dimethylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dimethylamino-3-phenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dimethylamino-3-phenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
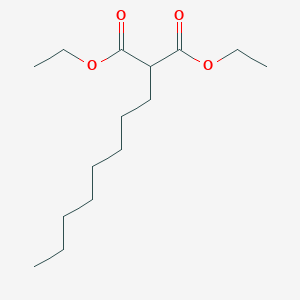
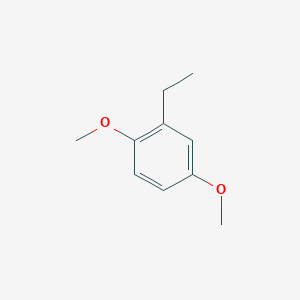
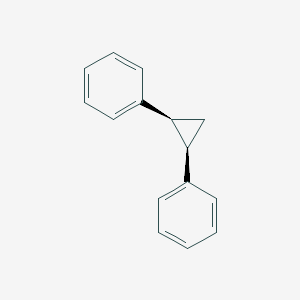
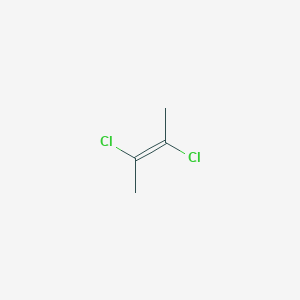

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
